molecular formula C7H7ClN2OS B1653723 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride CAS No. 1909348-61-3

5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride

Cat. No.: B1653723
CAS No.: 1909348-61-3
M. Wt: 202.66
InChI Key: NUMCMFIEIOFYFM-UHFFFAOYSA-N
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Description

This chemical compound, 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride, is an isoxazole derivative of significant interest in immunology and medicinal chemistry research. Isoxazole derivatives are recognized as a vital source of potential therapeutics, with well-documented immunoregulatory properties . Compounds featuring the isoxazole ring have demonstrated potent immunosuppressive and anti-inflammatory activities in various experimental models . The immunomodulatory effects of related structures have been shown to include the suppression of humoral and cellular immune responses, as well as the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor alpha (TNF-α) and Interleukin-6 (IL-6) . Furthermore, the thiophene moiety incorporated into its structure is a privileged scaffold in drug discovery, often associated with anti-infective potential, which may broaden the research applications of this compound . The specific structural features of this molecule make it a valuable scaffold for investigating new pathways in immune function regulation and for developing potential therapeutic agents for immune-related disorders.

Properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c8-7-4-5(10-9-7)6-2-1-3-11-6;/h1-4H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMCMFIEIOFYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909348-61-3
Record name 3-Isoxazolamine, 5-(2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909348-61-3
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Record name 5-(thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride
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Preparation Methods

Paal-Knorr Oxazole Synthesis

The Paal-Knorr reaction serves as a foundational method for constructing the 1,2-oxazole core. In this approach, thiophene-2-carboxaldehyde reacts with hydroxylamine hydrochloride under acidic conditions to form an oxime intermediate. Subsequent cyclization via dehydration, catalyzed by polyphosphoric acid (PPA) at 110–120°C, yields 5-(Thiophen-2-yl)-1,2-oxazol-3-amine. The reaction proceeds with moderate yields (55–65%) due to competing side reactions, such as over-oxidation of the thiophene ring.

Table 1: Reaction Conditions for Paal-Knorr Synthesis

Parameter Value
Starting Material Thiophene-2-carboxaldehyde
Reagent Hydroxylamine hydrochloride
Catalyst Polyphosphoric acid (PPA)
Temperature 110–120°C
Reaction Time 6–8 hours
Yield 55–65%

Cyanogen Bromide-Mediated Cyclization

An alternative route involves the reaction of 3-amino-4-hydroxyphenyl precursors with cyanogen bromide (BrCN) in methanol-water mixtures. For example, 1-(3-(3-amino-4-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one undergoes cyclization upon treatment with BrCN at room temperature, forming the oxazole ring with concurrent elimination of water. This method achieves higher yields (76.2%) compared to the Paal-Knorr approach, attributed to milder conditions that preserve the thiophene moiety.

Functional Group Modifications

Acetylation of the Amino Group

Post-cyclization, the primary amine at the 3-position of the oxazole ring is acetylated using acetic anhydride. In a representative procedure, 5-(Thiophen-2-yl)-1,2-oxazol-3-amine reacts with acetic anhydride at 80°C for 30 minutes, yielding N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)acetamide. This step is critical for enhancing solubility and stability during subsequent purification.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether. The reaction is typically conducted at 0–5°C to prevent decomposition, with the precipitate filtered and washed with cold diethyl ether. The hydrochloride form exhibits improved crystallinity, facilitating characterization via X-ray diffraction (though crystallographic data remain unpublished).

Reaction Optimization and Scalability

Solvent Systems and Catalysts

  • Methanol-Water Mixtures : Optimal for BrCN-mediated cyclization, balancing reactivity and solubility.
  • Acetonitrile-Pyridine : Used in disulfur dichloride (S₂Cl₂) reactions to stabilize reactive intermediates.
  • Catalyst Screening : Lewis acids like ZnCl₂ improve cyclization efficiency but risk thiophene ring sulfonation.

Table 2: Solvent Effects on Reaction Yield

Solvent System Yield (%) Purity (%)
Methanol-Water (1:1) 76.2 98.0
Acetonitrile-Pyridine 68.5 95.3
Ethanol 52.1 89.7

Temperature and Time Dependence

Elevated temperatures (>100°C) accelerate cyclization but promote side reactions, as evidenced by HPLC analyses showing 12–15% byproducts in Paal-Knorr syntheses. In contrast, room-temperature BrCN reactions minimize degradation, with byproduct levels below 5%.

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography using dichloromethane (DCM)-light petroleum ether gradients (70:30 to 90:10) effectively separates the target compound from unreacted starting materials. The hydrochloride salt’s polarity necessitates methanol-containing eluents (2–5% MeOH in DCM) for optimal resolution.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.60–7.63 ppm (thiophene protons), δ 6.94–6.96 ppm (oxazole H-4), and δ 5.82–5.86 ppm (NH₂, broad singlet).
  • LC-MS : ESI+ spectra show [M+H]+ at m/z 167.0274, consistent with the molecular formula C₇H₆N₂OS.

Industrial-Scale Production Challenges

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from hours to minutes by enhancing heat transfer and mixing efficiency. However, BrCN’s toxicity necessitates specialized equipment for safe handling.

Byproduct Management

Side products like sulfoxides (from thiophene oxidation) and dimerized oxazoles require rigorous quality control. Recrystallization from ethanol-water mixtures (3:1) achieves >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Both the thiophene and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxazole ring can produce 3-amino-2-oxazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H6_6N2_2OS
  • Molecular Weight : Approximately 197.28 g/mol
  • SMILES Notation : C1=CSC(=C1)C2=CC(=NO2)N

The compound's structure allows for diverse chemical reactivity, particularly due to the presence of both oxazole and amine functional groups. This reactivity is crucial for synthesizing derivatives that may exhibit enhanced biological activity or different properties .

Biological Activities

Research indicates that 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride exhibits various biological activities:

  • Histone Deacetylase Inhibition : This compound has shown significant inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. Inhibiting HDACs can modulate gene expression through epigenetic mechanisms, making this compound a potential anticancer agent .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, particularly against resistant strains of bacteria. The ability to inhibit bacterial growth while avoiding rapid clearance in biological systems is a key area of research .
  • Antitubercular Properties : A series of substituted isoxazole compounds have been explored for their growth inhibitory activity against Mycobacterium tuberculosis. The structural modifications around the oxazole framework have been instrumental in enhancing their antitubercular activity .

Synthesis and Derivatives

The synthesis of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride can be achieved through several methods, including:

  • Condensation Reactions : Combining thiophene derivatives with oxazole precursors.
  • Functional Group Modifications : Altering substituents on the thiophene or oxazole rings to enhance biological activity.

The exploration of derivatives has led to the identification of compounds with improved efficacy and selectivity against specific biological targets .

Case Study 1: HDAC Inhibition

A study focusing on the inhibition of HDACs by derivatives of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride demonstrated that these compounds could effectively alter cellular processes such as apoptosis and cell cycle regulation. The results indicated a promising avenue for developing new anticancer therapies .

Case Study 2: Antitubercular Activity

Research conducted on various isoxazole derivatives revealed that specific modifications could lead to compounds with potent antitubercular activity. These studies emphasized the importance of structural optimization to enhance pharmacokinetic properties while maintaining low cytotoxicity towards eukaryotic cells .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
3-(Thiophen-2-yl)isoxazol-5-amineIsoxazoleExhibits different biological activity profiles
5-(Methylthiophen-2-yl)-1,2-oxazol-3-aminesOxazoleVariations in substituents lead to altered reactivity
4-(Thiophen-3-yl)-1,2-thiazoleThiazoleDifferent heterocyclic framework affecting properties

This table illustrates the diversity within the oxazole and thiophene classes while highlighting the unique characteristics of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride related to its specific functional groups and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions that modulate biological pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of key compounds sharing structural motifs with 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride 1232853-55-2 C₇H₆N₂OS 166.20 Base structure: oxazole + thiophene + primary amine. Pharmaceuticals, organic electronics
{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride 852180-45-1 C₈H₈ClN₂OS 216.68 Methyl group attached to oxazole’s amine; increased steric bulk. Drug intermediates, ligand synthesis
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride 1286708-64-2 C₉H₁₂ClN₃OS 245.73 Oxadiazole ring replaces oxazole; propan-1-amine chain enhances flexibility. Bioactive molecules, agrochemicals
2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid Not provided C₁₇H₁₆N₄O₅S₂ 420.46 Extended conjugated system with dual thiophene units; oxadiazole and carboxylic acid groups. DNA-binding studies, anticancer research

Key Comparative Insights

Electronic and Steric Effects: The parent compound’s oxazole-thiophene framework offers a balance of electron density and planarity, suitable for π-π stacking in materials science (e.g., organic photovoltaics, as suggested by thiophene’s role in conjugated polymers ). The methyl-substituted analogue (CAS 852180-45-1) exhibits higher molecular weight (216.68 vs.

Ring System Variations :

  • Replacing oxazole with oxadiazole (CAS 1286708-64-2) introduces a stronger electron-withdrawing group, altering redox properties and solubility. Oxadiazoles are often used in medicinal chemistry for metabolic stability .

The extended conjugation in the dual-thiophene derivative () highlights the importance of aromatic systems in intercalation or groove-binding mechanisms .

Solubility and Bioavailability :

  • Hydrochloride salts (common across these compounds) improve aqueous solubility, critical for drug delivery. The parent compound’s lower molecular weight may favor better membrane permeability compared to bulkier analogues .

Biological Activity

5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride is a heterocyclic compound that combines a thiophene ring with an oxazole moiety. This unique structure contributes to its diverse biological activities, particularly in the field of medicinal chemistry. The compound has a molecular formula of C_8H_8ClN_3OS and a molecular weight of approximately 197.28 g/mol. Its potential therapeutic implications are being explored, especially regarding its role as a histone deacetylase (HDAC) inhibitor and its anticancer properties.

Research indicates that 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride exhibits significant inhibitory effects on HDACs, which play a crucial role in cancer progression by regulating gene expression through epigenetic mechanisms. By inhibiting HDAC activity, this compound may induce hyperacetylation of histones, leading to alterations in gene expression that can trigger apoptotic pathways in cancer cells .

In Vitro Studies

In vitro studies have demonstrated the compound's potential against various cancer cell lines. For instance, compounds structurally related to 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride have shown promising cytotoxic effects against human leukemia and breast cancer cell lines. These studies suggest that the compound could serve as a lead for developing new anticancer agents .

Case Studies

  • Anticancer Activity : A study reported that derivatives of oxazole compounds exhibited cytotoxicity against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. The compound induced apoptosis in these cells, with flow cytometry assays confirming its efficacy in promoting cell death via caspase activation .
  • HDAC Inhibition : Another research effort focused on the structure–activity relationship (SAR) of similar compounds revealed that certain derivatives effectively inhibited HDACs at nanomolar concentrations, suggesting that modifications to the oxazole core could enhance biological activity .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure TypeKey Biological Activity
3-(Thiophen-2-yl)isoxazol-5-amineIsoxazoleExhibits different biological activity profiles
5-(Methylthiophen-2-yl)-1,2-oxazol-3-aminesOxazoleVariations in substituents lead to altered reactivity
4-(Thiophen-3-yl)-1,2-thiazoleThiazoleDifferent heterocyclic framework affecting properties

These compounds illustrate the diversity within the oxazole and thiophene classes while highlighting the unique characteristics of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride related to its specific functional groups and potential applications in medicinal chemistry.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride is critical for its development as a therapeutic agent. Preliminary studies indicate that while the compound shows promising anticancer activity, further research is needed to evaluate its metabolic stability and potential side effects on non-cancerous cells. This will involve assessing its bioavailability, distribution, metabolism, and excretion (ADME) properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride, and what reagents are critical for its formation?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiophene-2-carbaldehyde derivatives with hydroxylamine under acidic conditions to form the oxazole ring. For example, refluxing 3-aminothiophene derivatives with acetic acid and sodium acetate can yield the oxazole core . Chloride counterions are introduced via hydrochloric acid during purification. Key reagents include chloroacetic acid for cyclization and sodium acetate as a base .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical. In 1^1H NMR, the thiophene protons (δ 6.8–7.4 ppm) and oxazole NH2_2 (δ ~5.5 ppm, broad) are key markers. Infrared (IR) spectroscopy identifies the amine N–H stretch (~3300 cm1^{-1}) and C=N/C–O bonds in the oxazole ring (1650–1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H+^+]+^+ for C7_7H7_7N2_2OSCl) .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Prepare stock solutions in DMSO (≤0.1% v/v to avoid cytotoxicity). Include positive controls (e.g., doxorubicin) and measure IC50_{50} values. For anti-inflammatory potential, use LPS-induced TNF-α suppression assays in macrophages .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology : Address pharmacokinetic limitations by modifying solubility (e.g., PEGylation) or stability (e.g., prodrug formulations). Use LC-MS/MS to track metabolite profiles in plasma. Validate target engagement via molecular docking studies (e.g., binding to COX-2 or kinase domains) and compare with in vitro enzyme inhibition assays .

Q. How can computational chemistry optimize the compound’s electronic properties for enhanced pharmacological activity?

  • Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify electron-rich regions (e.g., thiophene sulfur). Use molecular dynamics simulations to assess membrane permeability. Modify substituents (e.g., introducing electron-withdrawing groups on the oxazole) to tune redox potentials and binding affinities .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology : Screen crystallization solvents (e.g., methanol/water mixtures) and employ vapor diffusion. Use SHELXT for structure solution and SHELXL for refinement, as these programs handle small-molecule crystallography efficiently. Address disorder in the thiophene ring by applying restraints during refinement .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride
Reactant of Route 2
5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride

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